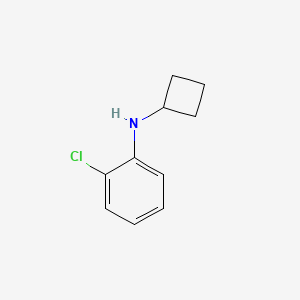
2-chloro-N-cyclobutylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-cyclobutylaniline is an organic compound with the molecular formula C₁₀H₁₂ClN and a molecular weight of 181.66 g/mol . This compound is characterized by the presence of a chloro group attached to an aniline ring, with a cyclobutyl group as a substituent on the nitrogen atom. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclobutylaniline typically involves the reaction of 2-chloroaniline with cyclobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. The product is then purified using techniques such as distillation or crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclobutylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted anilines, cyclobutyl derivatives, and other functionalized aromatic compounds .
Scientific Research Applications
2-Chloro-N-cyclobutylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclobutylaniline involves its interaction with specific molecular targets. The chloro group and the cyclobutyl substituent play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloroaniline: Similar structure but lacks the cyclobutyl group.
N-Cyclobutylaniline: Similar structure but lacks the chloro group.
2-Chloro-N-methylaniline: Similar structure with a methyl group instead of a cyclobutyl group.
Uniqueness
2-Chloro-N-cyclobutylaniline is unique due to the presence of both the chloro and cyclobutyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H12ClN |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
2-chloro-N-cyclobutylaniline |
InChI |
InChI=1S/C10H12ClN/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8,12H,3-5H2 |
InChI Key |
KLPFTAIOVJPCDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


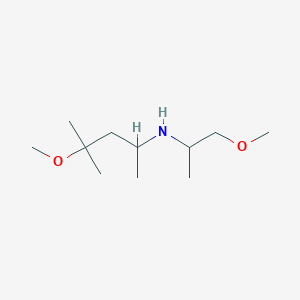
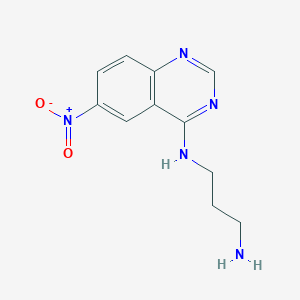
![1-{[1-(4-Fluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13253129.png)

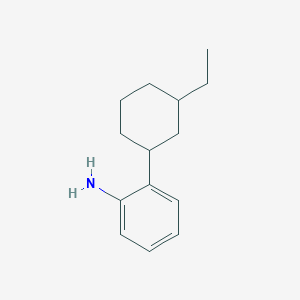
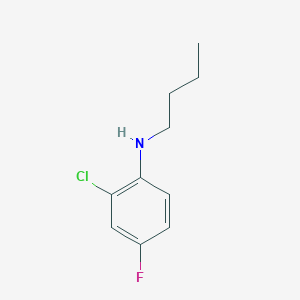
![2-Amino-6-(aminomethyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13253146.png)


![3-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol](/img/structure/B13253167.png)
![4-[(2-Ethylcyclohexyl)amino]butan-2-ol](/img/structure/B13253168.png)
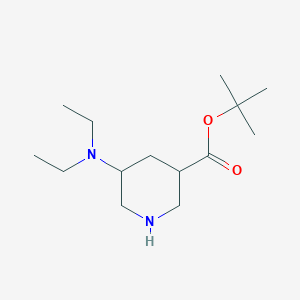
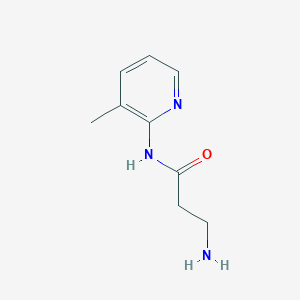
![4-Chloro-2-[(cyclopropylamino)methyl]phenol](/img/structure/B13253177.png)
